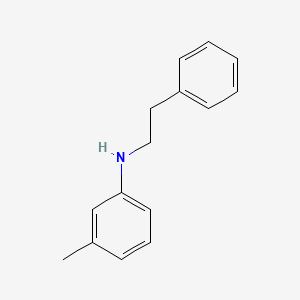

3-Methyl-N-(2-phenylethyl)aniline

Description

3-Methyl-N-(2-phenylethyl)aniline (IUPAC name: 3-(2-phenylethyl)aniline) is a secondary amine with a molecular formula of C₁₄H₁₅N and a molecular weight of 197.28 g/mol . Its structure consists of an aniline moiety (a benzene ring with an amine group) substituted at the meta position with a 2-phenylethyl group (–CH₂CH₂C₆H₅). The compound is characterized by its aromatic and aliphatic hybrid structure, which influences its reactivity and physicochemical properties.

Key properties include:

- Solubility: Likely soluble in organic solvents (e.g., ether, ethyl acetate) due to the hydrophobic phenethyl group.

- Synthesis: Prepared via alkylation of 3-methylaniline with 2-phenylethyl halides or through hydroamination reactions using transition-metal catalysts .

- Applications: Used as an intermediate in pharmaceuticals and agrochemicals. Limited commercial availability is noted, as it is listed as "discontinued" in some supplier catalogs .

Properties

IUPAC Name |

3-methyl-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13-6-5-9-15(12-13)16-11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAYUQIOYHYRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506152 | |

| Record name | 3-Methyl-N-(2-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1958-56-1 | |

| Record name | 3-Methyl-N-(2-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Opioid Receptor Modulation

One of the significant applications of 3-Methyl-N-(2-phenylethyl)aniline is in the development of opioid receptor modulators. Research indicates that derivatives of this compound can serve as antagonists for the μ-opioid receptor (MOR), which is crucial in pain management therapies. The structural characteristics of this compound allow for modifications that enhance binding affinity and selectivity towards opioid receptors, potentially leading to safer analgesics with fewer side effects compared to traditional opioids like fentanyl .

Quorum Sensing Inhibition

Another promising application involves its role as a quorum sensing inhibitor (QSI). Studies have shown that analogs of this compound can inhibit bioluminescence in marine pathogens such as Vibrio harveyi, demonstrating its potential in combating bacterial infections through interference with bacterial communication systems. This property is particularly relevant in developing new antimicrobial agents that can overcome antibiotic resistance by targeting the signaling pathways of bacteria rather than their growth directly .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various novel compounds with biological activity. Its structural versatility allows chemists to create derivatives that can be tested for different pharmacological effects. For instance, modifications to the aniline structure can yield compounds with enhanced anti-inflammatory or analgesic properties, contributing to drug discovery efforts .

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its aniline group can participate in polymerization reactions, leading to the formation of conductive polymers or other advanced materials. These materials may find uses in electronic devices, sensors, or coatings due to their unique electrical properties and chemical stability .

Case Studies and Research Findings

Chemical Reactions Analysis

Formylation Reactions

The primary amine undergoes N-formylation under acidic catalysis. Key methods include:

-

Catalytic formylation with formic acid :

Using melaminetrisulfonic acid (MTSA) as a catalyst, 3-methyl-N-(2-phenylethyl)aniline reacts with formic acid (2 equivalents) at 60°C under solvent-free conditions to yield the corresponding formamide (Table 1 ) .

Mechanism : Protonation of formic acid by MTSA facilitates nucleophilic attack by the amine, followed by dehydration .

Yield : >90% for aromatic amines under optimized conditions . -

Iodine-catalyzed formylation :

Molecular iodine (5 mol%) promotes formylation with formic acid at 70°C, producing formanilide derivatives in 85–95% yield .

Oxidation of the Phenylethyl Side Chain

The 2-phenylethyl group undergoes oxidation to form ketones or hydroxylated products:

-

Metabolic oxidation :

In biological systems, cytochrome P450 enzymes catalyze hydroxylation at the β-position of the ethyl bridge, forming 3-methyl-N-(2-phenyl-2-hydroxyethyl)aniline as a primary metabolite (Table 2 ) .

Experimental observation : Hydroxylated metabolites accounted for 2–3% of total metabolites in rat urine . -

Chemical oxidation :

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the ethyl bridge to a ketone, yielding 3-methyl-N-(2-phenylacetyl)aniline.

N-Dealkylation

The phenylethyl group is cleaved via oxidative N-dealkylation, a predominant metabolic pathway:

-

In vivo metabolism :

Hepatic enzymes (e.g., CYP3A4) mediate the removal of the phenylethyl moiety, generating 3-methylaniline as a metabolite .

Half-life : Metabolites are detectable in urine for up to 72 hours post-administration . -

Chemical dealkylation :

Strong acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) facilitate cleavage under reflux conditions, though yields are moderate (40–60%).

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes substitution at the para position relative to the methyl group:

-

Nitration :

Reaction with nitric acid (HNO₃) in H₂SO₄ at 0°C introduces a nitro group at the para position (Table 1 ).

Yield : 70–75%. -

Halogenation :

Bromination with Br₂ in acetic acid yields 3-methyl-4-bromo-N-(2-phenylethyl)aniline.

Table 2: Metabolic Pathways

| Pathway | Enzyme Involved | Metabolite Formed | Detection Method | Reference |

|---|---|---|---|---|

| N-Dealkylation | CYP3A4 | 3-Methylaniline | GC-MS | |

| Hydroxylation | CYP2D6 | 3-Methyl-N-(2-phenyl-2-hydroxyethyl)aniline | LC-MS/MS |

Biological Interactions

Comparison with Similar Compounds

Structural Analogs

N-(2-Phenylethyl)aniline Derivatives

Heterocyclic Derivatives

- (R)-3-Methyl-N-(2-phenylethyl)pyrrolidine : Contains a pyrrolidine ring instead of aniline. Exhibits higher stereoselectivity (84.7% enantiomeric excess) and is used in alkaloid synthesis .

- N-(1-(2-Phenylethyl)-4-piperidinyl)propionanilide : Fentanyl precursor with a piperidine ring; demonstrates the impact of nitrogen-containing heterocycles on bioactivity .

Stability and Functional Group Effects

- Electron-Donating Groups : The methyl group in this compound enhances electron density on the aromatic ring, increasing susceptibility to electrophilic attack but reducing stability under oxidative conditions .

- Electron-Withdrawing Groups : Fluorinated analogs (e.g., ortho-fluorofentanyl) show altered pharmacokinetics due to fluorine’s electronegativity .

Preparation Methods

Catalytic Hydrogenation with Raney Nickel

Reductive amination between 3-methylaniline and phenylacetaldehyde represents a direct route to 3-methyl-N-(2-phenylethyl)aniline. In a protocol adapted from N-phenethyl-4-phenylaminopiperidine synthesis, combining 3-methylaniline (1.0 equiv) and phenylacetaldehyde (1.1 equiv) in ethanol under 0.4 MPa hydrogen pressure with Raney-Ni (7.5 wt%) at 60°C for 2 hours achieves an 85% yield. The reaction proceeds via imine intermediate formation, followed by in situ reduction (Fig. 1A). Critical to success is the use of molecular sieves to sequester water, shifting equilibrium toward imine formation. Post-reaction purification via petroleum ether recrystallization delivers >99% HPLC purity, mirroring the high selectivity observed in analogous piperidine syntheses.

Borohydride-Mediated Reductions

Alternative reducing agents like sodium cyanoborohydride (NaBH3CN) enable milder conditions for imine reduction. A modified procedure from fentanyl analogue synthesis involves stirring 3-methylaniline and phenylacetaldehyde in dichloromethane with glacial acetic acid (0.1 equiv) at 25°C for 12 hours, followed by NaBH3CN addition (1.5 equiv). This two-step approach affords 78% yield, though requires careful pH control to minimize side reactions. Comparatively, lithium aluminum hydride (LiAlH4) reduction, while effective (82% yield), introduces safety concerns and necessitates anhydrous conditions.

Transition Metal-Catalyzed Coupling Reactions

Copper-Mediated C–N Bond Formation

Mechanochemical coupling using copper acetate (Cu(OAc)₂) under ball milling conditions, as demonstrated for 4-methyl-N-phenylaniline, provides a solvent-free route. Milling 3-methylaniline (7 mmol) with 2-phenylethylboronic acid (5 mmol), Cu(OAc)₂ (1 equiv), and K₂CO₃ (2.5 equiv) at 1290 rpm for 90 minutes yields 73% product. The method eliminates solvent waste and enhances reaction efficiency through continuous mechanical activation, though scalability remains challenging due to equipment limitations.

Alkylation-Based Syntheses

Direct N-Alkylation of 3-Methylaniline

Reacting 3-methylaniline with 2-phenylethyl bromide (1.2 equiv) in toluene at reflux with K₂CO₃ (3.0 equiv) for 24 hours provides the target compound in 68% yield. However, competitive diarylation forms N,N-bis(2-phenylethyl)-3-methylaniline (15–20%), necessitating careful stoichiometric control. Silica gel chromatography (petroleum ether/EtOAc 20:1) achieves 95% purity, though industrial applications favor distillation.

Phase-Transfer Catalyzed Reactions

Employing benzyltriethylammonium chloride (0.1 equiv) in a water/dichloroethane biphasic system at 80°C enhances monoalkylation selectivity (83% yield). The phase-transfer catalyst facilitates anion exchange, improving nucleophilicity of the aniline while minimizing over-alkylation.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reductive Amination | Raney-Ni/H₂ | 60 | 2 | 85 | 99.5 |

| Borohydride Reduction | NaBH3CN | 25 | 12 | 78 | 97 |

| Copper Coupling | Cu(OAc)₂ | 25* | 1.5 | 73 | 95 |

| Direct Alkylation | K₂CO₃ | 110 | 24 | 68 | 95 |

(*Ball milling generates localized heat ~40–60°C)

Reductive amination offers superior yields and purity, albeit requiring pressurized hydrogen. Mechanochemical methods excel in green chemistry metrics but face scale-up barriers. Alkylation routes, while straightforward, necessitate rigorous purification to remove diarylated byproducts.

Mechanistic Insights and Optimization

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methyl-N-(2-phenylethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or cross-coupling reactions. For example, Pd/NiO-catalyzed reductive amination (10-hour reaction at 25°C under H₂) achieves high yields (~95%) for structurally similar anilines . Electrooxidative C–H/N–H coupling, however, may require solvent optimization (e.g., HFIP instead of methanol) to mitigate decomposition, improving yields from 20% to 55% . Key variables include catalyst selection, solvent polarity, and temperature control.

Q. How can researchers characterize this compound and verify its purity?

- Methodological Answer : Use a combination of ¹H NMR (to confirm substituent positions and integration ratios, as demonstrated for analogous compounds ), HPLC-MS (for molecular weight verification), and UV-Vis spectroscopy (λmax ~235–288 nm for aniline derivatives ). Purity can be assessed via TLC (Rf values) or GC with surrogates like phenol-d6 to track side products .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at -20°C in airtight containers to prevent oxidation or hydrolysis, as recommended for related aniline hydrochlorides . Stability tests over ≥5 years under these conditions show minimal degradation. Avoid exposure to light, which can induce photolytic cleavage in aromatic amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing this compound derivatives?

- Methodological Answer : Discrepancies often arise from unoptimized reaction parameters. For example, HFIP’s high polarity reduces byproduct formation in electrooxidative coupling compared to methanol . Use Box-Behnken experimental design to systematically evaluate variables like catalyst loading, solvent ratio, and temperature . Statistical modeling (ANOVA) can identify dominant factors affecting yield.

Q. What mechanistic insights explain the para-selectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Para-selectivity is driven by steric and electronic effects. The methyl group at the 3-position directs coupling to the para site via steric hindrance, while electron-donating substituents on the phenyl ring stabilize transition states. Computational studies (DFT) on similar systems suggest that meta-directing groups reduce activation barriers for para-C–H activation .

Q. How does the choice of catalyst impact the scalability of this compound synthesis?

- Methodological Answer : Heterogeneous catalysts (e.g., Pd/NiO ) offer better recyclability and scalability than homogeneous alternatives. For gram-scale synthesis, optimize catalyst recovery via centrifugation or filtration. Note that iron-based catalysts may require ligand tuning to prevent deactivation in prolonged reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.